2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine

Nucleoside Synthesis Process Chemistry Yield Optimization

Procurement of unprotected 2′-C-methyl nucleosides often involves low-yielding, costly stereoselective glycosylation. This fully protected 2,6-dichloropurine analog solves this by providing a robust, high-yielding (97%) intermediate for HCV antiviral discovery. The stable benzoyl groups ensure long-term storage stability and reproducible downstream processing. • High-Yield Scaffold: 97% synthetic yield reduces cost per kilogram vs. standard Vorbruggen conditions. • Dual Functionalization: 2,6-dichloro substitution enables orthogonal amine/aryl introduction for SAR libraries. • Radiochemical Utility: Proven precursor for high-purity (>98%) 14C-labeled analogs for ADME studies.

Molecular Formula C32H24Cl2N4O7
Molecular Weight 647.47
CAS No. 205171-10-4
Cat. No. B2979273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine
CAS205171-10-4
Molecular FormulaC32H24Cl2N4O7
Molecular Weight647.47
Structural Identifiers
SMILESCC1(C(C(OC1N2C=NC3=C2N=C(N=C3Cl)Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
InChIInChI=1S/C32H24Cl2N4O7/c1-32(45-29(41)21-15-9-4-10-16-21)24(44-28(40)20-13-7-3-8-14-20)22(17-42-27(39)19-11-5-2-6-12-19)43-30(32)38-18-35-23-25(33)36-31(34)37-26(23)38/h2-16,18,22,24,30H,17H2,1H3/t22-,24-,30-,32-/m1/s1
InChIKeyXTCBOJNEMVXZEK-ZLZVUVTQSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Overview of 2,6-Dichloropurine Intermediate


2,6-Dichloro-9-(2-C-methyl-2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)purine is a fully protected, halogenated purine nucleoside analog . It serves as a critical synthetic intermediate rather than a final active pharmaceutical ingredient, providing a versatile scaffold for constructing modified 2′-C-methyl nucleosides with antiviral applications, particularly against Hepatitis C Virus (HCV) [1].

Irreplaceable Role of 2,6-Dichloropurine Intermediate


The unique combination of 2,6-dichloro substitution on the purine base, the 2′-C-methyl group on the ribose ring, and the benzoyl protecting groups confers distinct synthetic utility and stereochemical control. Substituting this specific intermediate with other 2,6-dichloropurine ribosides (e.g., those with 2′,3′,5′-tri-O-acetyl [1] or 2,3-O-isopropylidene protection) would necessitate divergent synthetic routes, alter reaction yields, and compromise the stereochemical integrity required for downstream antiviral nucleoside synthesis. The 2′-C-methyl group is a critical pharmacophore for HCV polymerase inhibition [2].

Quantitative Evidence vs. Purine Analogs


Synthetic Yield Comparison by Protecting Group

The target compound (2,6-dichloro-9-(2-C-methyl-2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)purine) is synthesized via Vorbrüggen glycosylation in 86% yield when using standard ribose [1]. However, a more recent patent procedure specifically for the 2′-C-methyl analog (CAS 205171-10-4) reports a significantly higher, optimized yield of 97% under modified conditions (trimethylsilyl trifluoromethanesulfonate, DBU, acetonitrile) [2]. This represents a +11% absolute increase in yield over the standard procedure, directly reducing the cost of goods for this advanced intermediate.

Nucleoside Synthesis Process Chemistry Yield Optimization

Benzoyl vs. Alternative Protecting Group Efficiency

The benzoyl protecting groups on the target compound (CAS 205171-10-4) are orthogonal to other common protecting groups used in nucleoside synthesis, allowing for selective deprotection. While direct yield comparisons for the 2′-C-methyl series are not available for alternative protecting groups, data for a related 2,6-dichloropurine riboside with isopropylidene protection shows a 94% yield . The target compound's 97% yield [1] demonstrates that the benzoyl protection strategy is at least as efficient, if not more so, while providing a more versatile handle for subsequent modifications (e.g., selective deprotection at 5′-O position) compared to the acid-labile isopropylidene group. This is a cross-study inference based on similar glycosylation reactions.

Protecting Group Strategy Process Efficiency Nucleoside Intermediate

Anti-HCV Activity of 2′-C-Methyl Purine Derivatives

The 2′-C-methyl group, present in the target compound, is a well-established pharmacophore for inhibiting HCV RNA-dependent RNA polymerase. While the target compound itself is an intermediate, its downstream products (e.g., 2′-C-methyl-adenosine and -guanosine) demonstrate potent anti-HCV activity [1]. A direct comparison shows that a 2,6-modified purine 2′-C-methylribonucleoside (derived from the target compound's core) exhibited an EC50 of 5.5 μM against HCV replication in a cell-based replicon assay [2]. In contrast, a 2′-C-methyl nucleoside lacking the 6-position modification showed significantly reduced activity (EC50 > 50 μM), underscoring the importance of the specific 2,6-dichloro substitution pattern for further optimization [1].

Antiviral Activity HCV Replicon Nucleoside Analog

Selectivity Index vs. Unmodified Nucleoside

The target compound's 2,6-dichloro and 2′-C-methyl modifications contribute to a favorable selectivity index (SI) in a derived antiviral nucleoside. A 6-substituted purine 2′-C-methylribonucleoside (derived from the target compound's core) exhibited a CC50 of >100 μM in Huh-7 cells [1]. Combining this with the EC50 of 5.5 μM yields a selectivity index (SI = CC50/EC50) of >18 [2]. This compares favorably to ribavirin, a broad-spectrum antiviral, which shows a lower SI of ~5 in the same assay system [1]. This class-level inference highlights the potential for an improved therapeutic window in compounds built from the target intermediate.

Therapeutic Window Selectivity Index Cytotoxicity

C-14 Radiolabeling Yield for ADME Studies

The target compound's synthesis is amenable to radiolabeling, a crucial requirement for conducting ADME (Absorption, Distribution, Metabolism, Excretion) studies on derived drug candidates. A direct comparison shows that the [8-14C]-radiolabeled version of the target compound (9-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-2,6-dichloropurine) is synthesized in an 86% radiochemical yield with >98% purity [1]. This is a significant improvement over a related [8-14C]-2,6-dichloro-9H-purine precursor, which is produced in an 84% yield [1]. The high radiochemical yield and purity are essential for generating high-specific-activity material (36 mCi/mmol) for reliable in vivo studies.

Radiochemistry ADME Carbon-14 Labeling

Research & Procurement Scenarios for 2,6-Dichloropurine Intermediate


HCV Drug Discovery: Nucleoside Library Synthesis

This compound is ideally suited as a key intermediate for constructing diverse libraries of 2′-C-methyl nucleoside analogs. Its 97% synthetic yield [1] ensures cost-effective scale-up, while the 2,6-dichloro substitution provides two orthogonal sites for introducing varied amines, alkyls, or aryls. The resulting 6-substituted purine derivatives have demonstrated potent anti-HCV activity (EC50 = 5.5 μM) [2], making this intermediate a strategic procurement choice for antiviral medicinal chemistry campaigns.

Scale-Up of Protected Nucleoside Intermediates

For process chemists, the optimized, high-yielding (97%) synthetic route [1] to this specific compound offers a robust, reproducible method. The use of stable benzoyl protecting groups facilitates purification and storage, reducing process variability compared to more labile protecting groups. The documented yield advantage (+11% over standard Vorbrüggen conditions) [3] translates to a significant reduction in cost per kilogram, a primary driver for procurement in late-stage discovery and early development.

C-14 Radiolabeled Nucleoside Synthesis for ADME

The compound's demonstrated utility in high-yield (86%) radiochemical synthesis with high purity (>98%) [4] makes it a valuable precursor for creating 14C-labeled versions of 2′-C-methyl nucleoside drug candidates. This specific application is critical for generating the high-specific-activity material (36 mCi/mmol) [4] required for definitive in vivo pharmacokinetic and metabolism studies, a key milestone in drug development. Its proven performance in this niche application justifies its selection over less-characterized analogs.

Novel Antiviral Agents Beyond HCV

Given the established class-level activity of 2,6-dichloropurine nucleoside analogs against various viruses, including rhinoviruses (MIC80 = 0.3 μM) , this specific intermediate can be deployed in broader antiviral research programs. Its versatile protecting group strategy and the potency-enhancing 2′-C-methyl group make it a valuable building block for synthesizing new leads against emerging viral threats, where rapid analog generation is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.